Lipophilicity (LogP) Benchmarking: A Key Driver of Membrane Permeability and Bioavailability
The computed lipophilicity of 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol (LogP = 3.1982) positions it favorably within the optimal range for oral bioavailability and CNS penetration . This value is distinct from its isomer, 3-(propan-2-yloxy)-5-(trifluoromethyl)phenol, which has a computed LogP of 3.3 [1]. While both are lipophilic, the difference of approximately 0.1 log units can translate to a measurable shift in partition coefficients, impacting in vivo distribution and target engagement in medicinal chemistry campaigns.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1982 |
| Comparator Or Baseline | 3-(propan-2-yloxy)-5-(trifluoromethyl)phenol (LogP = 3.3) |
| Quantified Difference | ΔLogP ≈ -0.1 |
| Conditions | Computed value using standard algorithms (e.g., XLogP3) on vendor datasheets. |
Why This Matters
A lower LogP value may offer improved aqueous solubility, a critical factor for formulation and in vitro assay performance, without a significant compromise on membrane permeability.
- [1] ChemSrc. 3-(Propan-2-yloxy)-5-(trifluoromethyl)phenol. https://m.chemsrc.com/en/cas/1243454-18-3_2259185.html. Accessed April 21, 2026. View Source
